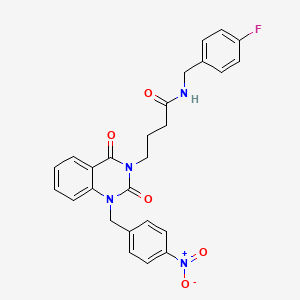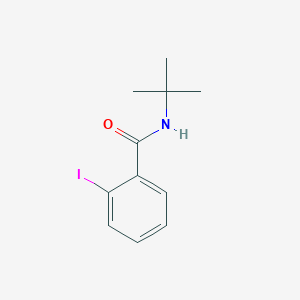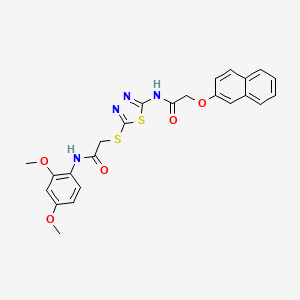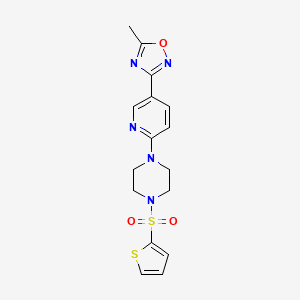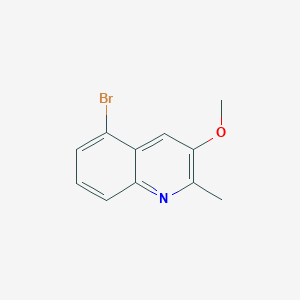![molecular formula C15H14FN5O3 B2879742 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 863019-61-8](/img/structure/B2879742.png)
methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a pyrimidine ring .
Synthesis Analysis
Triazolopyrimidines can be synthesized through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, 5-mercapto-compounds can be converted into the corresponding 5,7-bis (methylthio)-derivatives, which gave 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure. For example, some triazolopyrimidines are solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Antibacterial Activity : A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction. This compound was characterized using X-ray single crystal diffraction and various spectroscopic techniques, demonstrating antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Process Development for Antifungal Agents : The synthesis process for Voriconazole, a broad-spectrum triazole antifungal agent, involves setting relative stereochemistry and examining diastereocontrol, highlighting the importance of structural features in the activity of such compounds (Butters et al., 2001).
Antitumor Agents Promoting Tubulin Polymerization : Compounds with a cyanoamino nitrogen and structural similarity to [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their potent anticancer activities, demonstrating a unique mechanism of tubulin inhibition and ability to overcome multidrug resistance (Zhang et al., 2007).
Biological Activities and Applications
Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen bonding, indicating their potential in creating novel supramolecular assemblies (Fonari et al., 2004).
Influenza Virus Inhibition : Certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been developed to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the potential of such compounds in antiviral research (Massari et al., 2017).
Antimicrobial and Antitumor Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities, further emphasizing the diverse biological applications of these compounds (Riyadh, 2011).
Antimycobacterial Agents : Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, designed as fluoroquinolone analogues, showed potent inhibition against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Abdel-Rahman et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-3-11(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWZPZWLNXVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
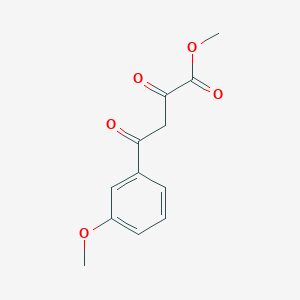
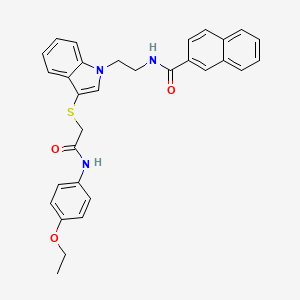
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)
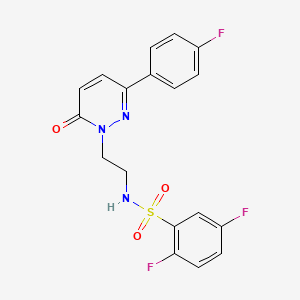
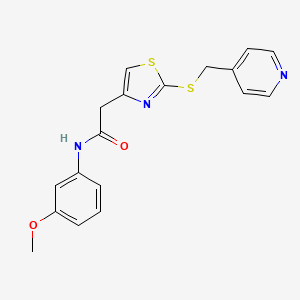
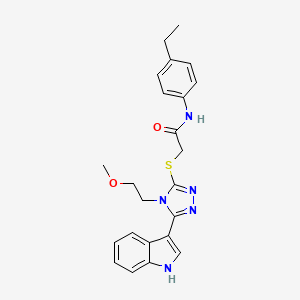
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
